molecular formula C19H29ClN2O3S B2968076 Methyl 2-(cyclohexanecarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1177589-88-6

Methyl 2-(cyclohexanecarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2968076
CAS No.: 1177589-88-6
M. Wt: 400.96
InChI Key: NLJBKNWSOWXSCQ-UHFFFAOYSA-N
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Description

Methyl 2-(cyclohexanecarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule characterized by a tetrahydrothienopyridine core. Key structural features include:

  • Position 2: A cyclohexanecarboxamido group, contributing hydrophobicity and conformational flexibility.
  • Position 6: An isopropyl substituent, introducing steric bulk.
  • Position 3: A methyl ester, which may influence metabolic stability.
  • Hydrochloride salt: Enhances solubility for pharmaceutical applications.

Crystallographic data for such compounds are often refined using programs like SHELX, ensuring accurate structural determination.

Properties

IUPAC Name

methyl 2-(cyclohexanecarbonylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S.ClH/c1-12(2)21-10-9-14-15(11-21)25-18(16(14)19(23)24-3)20-17(22)13-7-5-4-6-8-13;/h12-13H,4-11H2,1-3H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJBKNWSOWXSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(cyclohexanecarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS Number: 1177157-39-9) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

  • Molecular Formula : C₁₈H₂₈ClN₃O₂S
  • Molecular Weight : 386.0 g/mol
  • Structure : The compound features a thieno[2,3-c]pyridine core with various functional groups that may influence its biological activity.

Research indicates that this compound may function as an inhibitor of specific kinases, particularly glycogen synthase kinase 3 beta (GSK-3β) and possibly others involved in inflammatory pathways. GSK-3β plays a critical role in various cellular processes including metabolism, cell differentiation, and inflammation.

  • GSK-3β Inhibition :
    • Studies have shown that compounds similar to methyl 2-(cyclohexanecarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit potent GSK-3β inhibitory activity with IC₅₀ values in the low nanomolar range (e.g., around 8 nM) .
    • The inhibition of GSK-3β can lead to neuroprotective effects and modulation of inflammatory responses.
  • Anti-inflammatory Effects :
    • The compound has been demonstrated to reduce the production of pro-inflammatory cytokines and nitric oxide in various cell models. For instance, in lipopolysaccharide-induced inflammation models, significant reductions in cytokine levels were observed .

Case Studies

Several studies have explored the biological effects of this compound and its analogs:

  • Neuroprotection :
    • In vitro studies using microglial BV-2 cells showed that the compound significantly decreased oxidative stress markers and improved cell viability in models of neurodegeneration .
  • Inflammation Models :
    • In experimental setups mimicking inflammatory conditions, compounds with similar structures effectively suppressed the release of nitric oxide and pro-inflammatory cytokines such as IL-6 and TNF-alpha .
    • A detailed analysis indicated that at concentrations as low as 1 µM, the compound could effectively reduce NO levels without compromising cell viability .

Data Tables

Biological Activity IC₅₀ (nM) Cell Line Effect Observed
GSK-3β Inhibition8VariousSignificant inhibition
Anti-inflammatoryVariesBV-2 (microglial)Reduced NO and IL-6 levels
NeuroprotectionN/AHT-22 (neuronal)Improved cell viability

Comparison with Similar Compounds

Structural and Functional Insights

  • Position 2 Substituents: The target’s cyclohexanecarboxamido group offers conformational flexibility and moderate hydrophobicity, distinct from aromatic (e.g., 2-phenoxybenzamido) or halogenated (e.g., 3-chlorobenzo[b]thiophene) analogs. Smaller groups like propionamido reduce steric hindrance but may decrease binding affinity.
  • Position 6 Substituents :

    • Isopropyl (target) provides balanced steric effects compared to bulkier benzyl or smaller methyl groups. Benzyl derivatives may improve membrane permeability due to aromaticity.
  • Ester vs. Carboxamide :

    • Methyl/ethyl esters (target) are prone to hydrolysis, affecting metabolic stability. The carboxamide in may confer resistance to enzymatic degradation.

Q & A

Q. What analytical methods resolve contradictions in spectral data for stereoisomers?

  • Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns separates enantiomers. For diastereomers, 2D NOESY NMR identifies spatial proximity of protons (e.g., cyclohexane chair conformers). X-ray crystallography provides definitive stereochemical assignments .

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